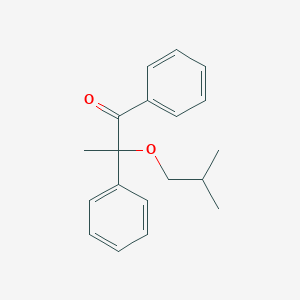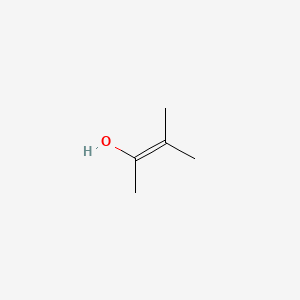
Prop-1-en-1,2-dimethyl-1-ol
Descripción general
Descripción
Prop-1-en-1,2-dimethyl-1-ol is an organic compound with the molecular formula C5H10O and a molecular weight of 86.1323 g/mol . It is a type of enol, which is a compound containing a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. The structure of this compound includes a double bond between the first and second carbon atoms, with two methyl groups attached to the second carbon atom and a hydroxyl group attached to the first carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-1-en-1,2-dimethyl-1-ol can be synthesized through various methods. One common method involves the preparation of enols in the gas phase. This process includes the ionization of precursors such as (E)- and (Z)-2-buten-2-ol, 2-methyl-1-propen-1-ol, and 3-methyl-2-buten-2-ol . The reaction conditions typically involve high temperatures and the use of ionization energies to facilitate the formation of the enol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure the purity and yield of the compound. Industrial methods may also involve the use of catalysts to enhance the reaction efficiency and reduce the energy requirements.
Análisis De Reacciones Químicas
Types of Reactions
Prop-1-en-1,2-dimethyl-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like hydrogen halides (HX) or alkyl halides (R-X) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Prop-1-en-1,2-dimethyl-1-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Prop-1-en-1,2-dimethyl-1-ol involves its interaction with molecular targets and pathways. As an enol, it can participate in keto-enol tautomerism, where it interconverts between its enol and keto forms. This tautomerism can influence its reactivity and interactions with other molecules . The hydroxyl group can form hydrogen bonds, affecting its solubility and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-1-propen-1-ol
- 3-methyl-2-buten-2-ol
- 2-buten-2-ol
Uniqueness
Prop-1-en-1,2-dimethyl-1-ol is unique due to its specific structure, which includes a double bond and two methyl groups attached to the same carbon atom. This structure imparts distinct chemical properties and reactivity compared to other similar enols .
Propiedades
IUPAC Name |
3-methylbut-2-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAZNULYLRVMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188028 | |
| Record name | Prop-1-en-1,2-dimethyl-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34454-78-9 | |
| Record name | Prop-1-en-1,2-dimethyl-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034454789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prop-1-en-1,2-dimethyl-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


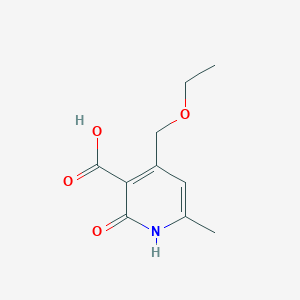
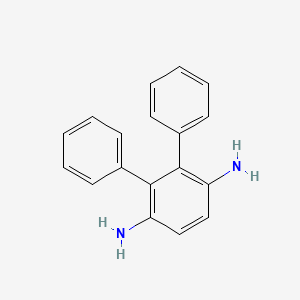
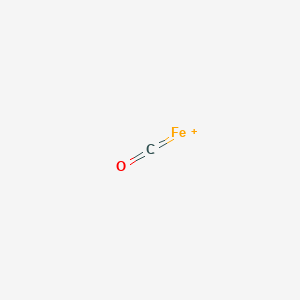
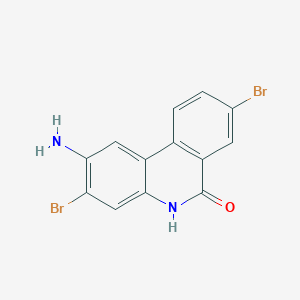
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
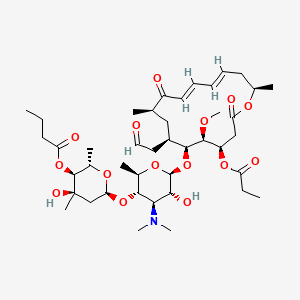
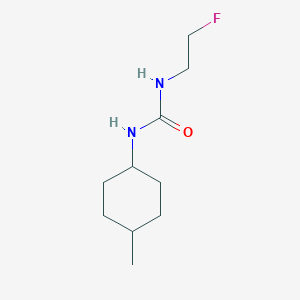
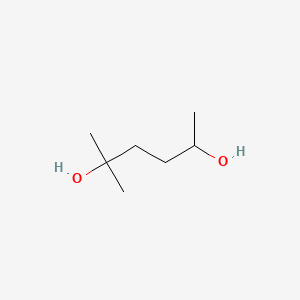
![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
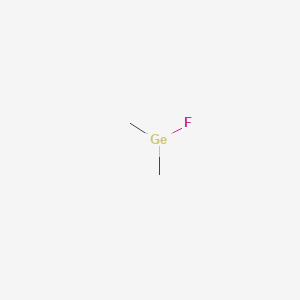
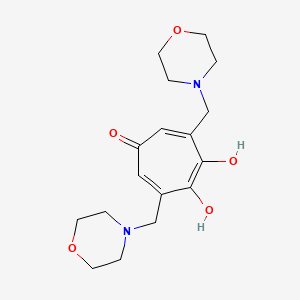
![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)
